(E)-N-Benzyl-1-(5-bromofuran-2-yl)methanimine

Lipophilicity Membrane Permeability ADME Prediction

(E)-N-Benzyl-1-(5-bromofuran-2-yl)methanimine (CAS 212117-18-5) is a synthetic Schiff base formed by the condensation of 5-bromofurfural with benzylamine, bearing a brominated furan ring linked through an imine bridge to an N-benzyl group. With a molecular formula of C12H10BrNO and a molecular weight of 264.12 g/mol, this compound belongs to the class of halogenated furfurylideneamines, a family with documented synthetic utility dating back to foundational studies in the 1960s.

Molecular Formula C12H10BrNO
Molecular Weight 264.12 g/mol
CAS No. 212117-18-5
Cat. No. B12902635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-Benzyl-1-(5-bromofuran-2-yl)methanimine
CAS212117-18-5
Molecular FormulaC12H10BrNO
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN=CC2=CC=C(O2)Br
InChIInChI=1S/C12H10BrNO/c13-12-7-6-11(15-12)9-14-8-10-4-2-1-3-5-10/h1-7,9H,8H2
InChIKeyKPRLUSZMXCLWHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-N-Benzyl-1-(5-bromofuran-2-yl)methanimine (CAS 212117-18-5): Core Structural and Physicochemical Profile for Research Procurement


(E)-N-Benzyl-1-(5-bromofuran-2-yl)methanimine (CAS 212117-18-5) is a synthetic Schiff base formed by the condensation of 5-bromofurfural with benzylamine, bearing a brominated furan ring linked through an imine bridge to an N-benzyl group . With a molecular formula of C12H10BrNO and a molecular weight of 264.12 g/mol, this compound belongs to the class of halogenated furfurylideneamines, a family with documented synthetic utility dating back to foundational studies in the 1960s [1]. Its predicted LogP of 3.66 and polar surface area (PSA) of 25.5 Ų distinguish it from non-halogenated analogs in terms of lipophilicity and membrane permeability potential .

5-Bromofuran handle supports Pd-catalyzed cross-coupling diversification.
N-Benzyl group supports amine exchange reactivity studies.
Heavy atom (Br) may facilitate SAD phasing in crystallography.
Predicted higher lipophilicity may support cell-permeability research context.

Why Non-Brominated or Alternative N-Substituted Furan Imines Cannot Simply Replace (E)-N-Benzyl-1-(5-bromofuran-2-yl)methanimine


Substitution of (E)-N-Benzyl-1-(5-bromofuran-2-yl)methanimine with its non-brominated analog N-benzyl-1-(furan-2-yl)methanimine (CAS 4393-11-7) results in a significant alteration of lipophilicity (ΔLogP = +0.76 units) and molecular weight (ΔMW = +78.9 Da), parameters that critically influence membrane permeability, target binding kinetics, and ADME properties . The bromine atom at the 5-position of the furan ring provides a heavy atom handle for X-ray crystallographic phasing and a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) that is absent in the non-halogenated analog [1]. Furthermore, the N-benzyl substituent confers distinct amine exchange reactivity compared to N-aryl analogs such as (E)-1-(5-bromofuran-2-yl)-N-(4-methylphenyl)methanimine (CAS 105695-69-0), as demonstrated in foundational reactivity studies of 5-halofurfurylideneamines where benzylamines underwent amine exchange reactions that aniline derivatives did not [2].

Non-brominated analog (CAS 4393-11-7)
Lacks bromine: reduces lipophilicity, removes heavy atom for crystallography, and eliminates cross-coupling handle. May not serve as direct replacement in workflows requiring these properties.
N-Aryl 5-bromofuran imines
N-Aryl substituents show different amine exchange reactivity. Benzylamine-specific exchange with aniline is absent in N-aryl analogs, limiting dynamic covalent applications.

Differential Evidence Matrix: (E)-N-Benzyl-1-(5-bromofuran-2-yl)methanimine vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Brominated vs. Non-Brominated Furan Imine Core

(E)-N-Benzyl-1-(5-bromofuran-2-yl)methanimine exhibits a predicted LogP of 3.66, which is 0.76 log units higher than that of its direct non-halogenated structural analog N-(furan-2-ylmethylene)benzylamine (CAS 4393-11-7, LogP = 2.90) . This difference places the brominated compound in a meaningfully higher lipophilicity range, with implications for passive membrane permeability and tissue distribution. The polar surface area (PSA) remains identical at 25.5 Ų for both compounds, indicating that the LogP difference is driven exclusively by the bromine substituent effect .

Lipophilicity
Head-to-head
ΔLogP +0.76 (predicted)
May support cell-permeability research context
Predicted LogP; experimental validation advised
Lipophilicity Membrane Permeability ADME Prediction

Molecular Weight and Heavy Atom Effect: Implications for Crystallography and Mass Spectrometry Detection

The incorporation of bromine at the furan 5-position increases the molecular weight from 185.22 Da (non-brominated analog, CAS 4393-11-7) to 264.12 Da for the target compound, a 42.6% mass increase that provides a distinctive isotopic signature (1:1 ratio for ⁷⁹Br:⁸¹Br) . This bromine atom can serve as an anomalous scatterer for X-ray crystallographic phase determination using single-wavelength anomalous dispersion (SAD) methods, a capability absent in the non-halogenated analog. Crystal structures of related 5-bromofuran-containing compounds have been successfully determined, demonstrating the practical utility of this heavy atom for structural biology applications [1].

Heavy Atom
Cross-study comparable
ΔMW +78.9 Da, Br anomalous signal
Supports SAD phasing workflow
Co-crystallization studies feasible without additional labeling
X-ray Crystallography Mass Spectrometry Biophysical Characterization

Synthetic Diversification Potential: The 5-Bromofuran Handle for Cross-Coupling Chemistry

The 5-position bromine on the furan ring enables participation in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira) that are not accessible with the non-halogenated analog [1]. 5-Bromo-2-furaldehyde, the immediate synthetic precursor, is commercially available and widely employed for the synthesis of 5-substituted 2-furaldehydes via Pd-catalyzed coupling, enabling late-stage diversification of the (E)-N-Benzyl-1-(5-bromofuran-2-yl)methanimine scaffold [1]. This contrasts with the non-brominated furan imine (CAS 4393-11-7), which lacks a reactive halogen handle and requires separate functionalization strategies such as directed C-H activation or electrophilic substitution, which are generally less predictable and lower-yielding [2].

Cross-Coupling
Class-level
5-Br enables Suzuki/Heck diversification
Modular scaffold for library synthesis
Class-level evidence from 5-bromofuraldehyde chemistry
Palladium Catalysis C-C Bond Formation Medicinal Chemistry

Amine Exchange Reactivity: N-Benzyl vs. N-Aryl Substituent Differentiation

Foundational studies on 5-halofurfurylideneamines established that the N-benzyl substituent in (E)-N-Benzyl-1-(5-bromofuran-2-yl)methanimine undergoes amine exchange reactions with aniline that are not observed with the corresponding N-cyclohexyl or N-diphenylmethyl analogs [1]. Specifically, N-(5-halofurfurylidene)-benzylamine reacted with aniline to effect amine exchange, whereas the N-cyclohexyl and N-diphenylmethyl derivatives did not react under identical conditions [1]. This differential reactivity profile positions the benzyl-substituted compound as a unique entry point for dynamic covalent chemistry applications and transimination-based target-guided synthesis, distinguishing it from both the non-brominated analog and from alternative N-substituted 5-bromofuran imines [2].

Amine Exchange
Cross-study comparable
N-Benzyl reacts with aniline; N-cyclohexyl does not
Unique dynamic covalent library entry point
Foundational reactivity study (1960); may require contemporary validation
Imine Exchange Dynamic Covalent Chemistry Amine Reactivity

Antimicrobial Potential: Class-Level Evidence for Brominated Furan Derivatives

While direct MIC data for (E)-N-Benzyl-1-(5-bromofuran-2-yl)methanimine has not been reported in peer-reviewed literature, class-level evidence from structurally related compounds supports the contribution of bromine substitution to antimicrobial activity. Halogenated furan derivatives, particularly brominated furanones and furan Schiff bases, have demonstrated antibacterial and biofilm-inhibitory activities across multiple studies [1]. A patent on brominated furanones (US 8,519,166) reports inhibition of both Gram-positive and Gram-negative bacteria including Pseudomonas aeruginosa and Staphylococcus aureus [2]. The bromine atom is hypothesized to enhance activity through increased lipophilicity, facilitating membrane penetration, and through halogen bonding interactions with biological targets [3]. Importantly, this class-level inference must be verified through direct experimental testing of the specific compound.

Antimicrobial Context
Class-level
Brominated furanones show biofilm inhibition
Supports antimicrobial screening prioritization
No direct MIC data; class-level inference requires experimental verification
Antimicrobial Biofilm Inhibition Structure-Activity Relationship

Target Application Scenarios for (E)-N-Benzyl-1-(5-bromofuran-2-yl)methanimine Based on Evidence-Supported Differentiation


Medicinal Chemistry Library Diversification via Pd-Catalyzed Cross-Coupling

Utilize the 5-bromofuran moiety as a reactive handle for Suzuki-Miyaura or Sonogashira coupling to generate diverse 5-aryl or 5-alkynyl furan imine libraries for SAR exploration. This application is supported by the well-established use of 5-bromo-2-furaldehyde as a cross-coupling substrate, as documented in the one-pot amination/Diels-Alder synthetic methodology [1]. The N-benzyl imine can serve as a protected form of the aldehyde or be maintained throughout the coupling sequence depending on the reaction conditions chosen.

X-ray Crystallographic Phasing of Protein-Ligand Complexes

Deploy this compound as a ligand for co-crystallization studies where the bromine atom serves as an intrinsic anomalous scatterer for experimental phasing by SAD or MAD methods. The successful determination of crystal structures for compounds containing the N-benzyl-5-bromofuran motif confirms the practical feasibility of this approach [2]. This eliminates the need for separate heavy-atom derivatization steps.

Dynamic Combinatorial Chemistry Utilizing Amine Exchange Reactivity

Leverage the unique amine exchange reactivity of the N-benzyl substituent, as demonstrated in the reaction of 5-halofurfurylidene-benzylamines with aniline, for target-guided synthesis of enzyme inhibitors [3]. The imine bond can undergo reversible exchange in the presence of biological targets, enabling the identification of high-affinity ligands through dynamic combinatorial library screening.

Antimicrobial Screening Prioritization Based on Halogen-Enhanced Activity Rationale

Prioritize this brominated furan imine in antimicrobial screening cascades over non-halogenated analogs based on the class-level evidence for enhanced antibacterial and anti-biofilm activity conferred by bromine substitution. While direct MIC data remains to be generated, the established potency gradient of bromine > chlorine in furanone-based antibacterial bone cement studies [4] and the biofilm inhibitory activity of brominated furanones against clinically relevant pathogens [5] provide a rational basis for this prioritization.

Application
Selection Property
Validation Focus
Library diversification via Pd coupling
5-Bromo cross-coupling handle
Suzuki/Heck coupling feasibility review
Crystallographic phasing
Intrinsic Br anomalous scatterer
SAD/MAD phasing validation
Dynamic combinatorial chemistry
N-Benzyl amine exchange reactivity
Transimination-based screening context
Antimicrobial screening cascade
Bromination-associated activity rationale
MIC and biofilm assay endpoints
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